

In-depth Technical Guide: 3,5-Dichloropyridine-4-acetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dichloropyridine-4-acetic acid

Cat. No.: B3034806

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloropyridine-4-acetic acid, also known as 2-(3,5-dichloropyridin-4-yl)acetic acid, is a halogenated pyridine derivative. While specific detailed biological studies on this particular compound are not extensively documented in publicly available literature, its structural similarity to known bioactive molecules, particularly synthetic auxins and herbicides, suggests potential applications in agrochemical and pharmaceutical research. This technical guide provides a comprehensive review of the available information on its synthesis, chemical properties, and potential biological activities based on related compounds.

Chemical Properties and Data

3,5-Dichloropyridine-4-acetic acid is a solid organic compound. The following table summarizes its key chemical identifiers and properties.

Property	Value
IUPAC Name	2-(3,5-dichloropyridin-4-yl)acetic acid
CAS Number	227781-56-8
Molecular Formula	C ₇ H ₅ Cl ₂ NO ₂
Molecular Weight	206.03 g/mol
Appearance	White to off-white solid
SMILES	OC(=O)CC1=C(Cl)C=NC=C1Cl
InChI Key	ZDLRXCFCRCJBYJF-UHFFFAOYSA-N


Synthesis

A detailed, peer-reviewed synthesis protocol specifically for **3,5-Dichloropyridine-4-acetic acid** is not readily available in the surveyed literature. However, a plausible synthetic route can be devised based on the known chemistry of pyridine and its derivatives. The most likely approach involves the lithiation of 3,5-dichloropyridine followed by carboxylation.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

- Formation of 3,5-dichloro-4-pyridyllithium: 3,5-Dichloropyridine is deprotonated at the 4-position using a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium, at low temperatures. The two chlorine atoms direct the deprotonation to the C4 position.
- Carboxylation: The resulting organolithium intermediate is then reacted with a suitable electrophile to introduce the acetic acid moiety. A common method is the reaction with a protected form of a two-carbon synthon, such as ethyl chloroacetate, followed by hydrolysis of the ester to the carboxylic acid.

[Click to download full resolution via product page](#)

Proposed synthesis of **3,5-Dichloropyridine-4-acetic acid**.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on general procedures for similar reactions. This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions.

Materials:

- 3,5-Dichloropyridine
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Ethyl chloroacetate
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Ethyl acetate
- Hexanes

Procedure:

- Lithiation:

- To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 3,5-dichloropyridine (1.0 eq) and anhydrous THF.
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C.
- Stir the reaction mixture at -78 °C for 1-2 hours.

- Carboxylation:

- To the solution of the lithiated intermediate, slowly add ethyl chloroacetate (1.2 eq) dropwise at -78 °C.
- Allow the reaction to warm slowly to room temperature and stir overnight.
- Quench the reaction by the slow addition of water.

- Work-up and Ester Hydrolysis:

- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Concentrate the organic phase under reduced pressure to obtain the crude ethyl 2-(3,5-dichloropyridin-4-yl)acetate.
- To the crude ester, add a solution of NaOH in water/ethanol and stir at room temperature until the reaction is complete (monitored by TLC).
- Acidify the reaction mixture with HCl to precipitate the carboxylic acid.
- Filter the precipitate, wash with cold water, and dry under vacuum.

- Purification:

- The crude **3,5-Dichloropyridine-4-acetic acid** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

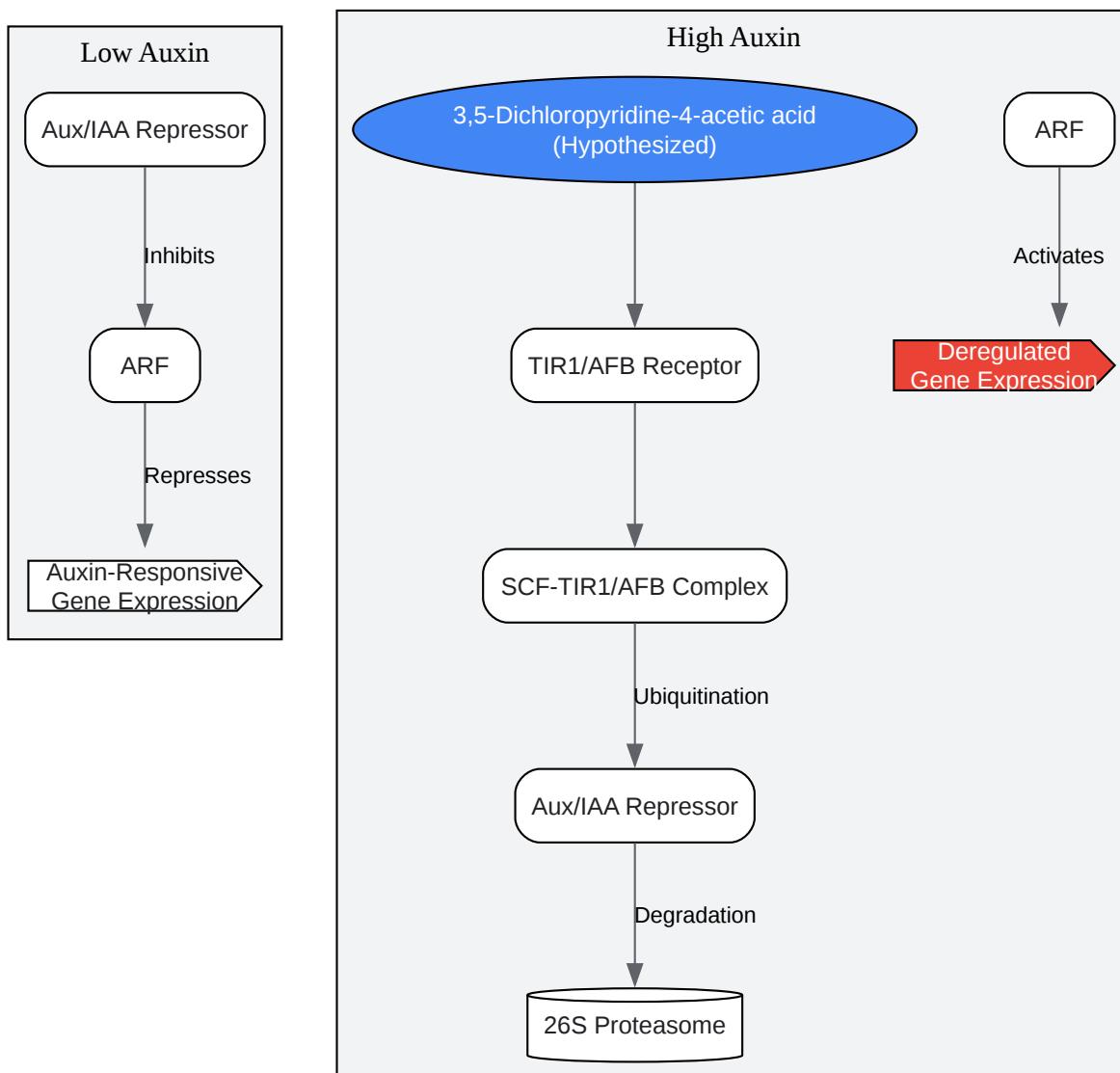
Potential Biological Activities and Signaling Pathways

While direct biological data for **3,5-Dichloropyridine-4-acetic acid** is scarce, the activities of structurally related compounds provide strong indications of its potential biological roles.

Auxin-like and Herbicidal Activity

Many chlorinated pyridine and phenoxyacetic acid derivatives are known to possess potent auxin-like and herbicidal activities.^[1] Natural auxins, such as indole-3-acetic acid (IAA), and synthetic auxins, like 2,4-dichlorophenoxyacetic acid (2,4-D), are crucial for various plant growth and developmental processes.^[2] At high concentrations, synthetic auxins can act as herbicides by disrupting normal plant growth.

The structural features of **3,5-Dichloropyridine-4-acetic acid**—a pyridine ring (a common scaffold in herbicides) and an acetic acid side chain (characteristic of auxins)—suggest it may interact with plant hormone signaling pathways.


Potential Mechanism of Action and Signaling Pathway

The primary mode of action for auxin-like herbicides involves the deregulation of auxin-responsive genes. This is mediated by the auxin signaling pathway, which is a well-characterized cascade in plants.

Key components of the auxin signaling pathway include:

- TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins:
These are the primary auxin receptors.
- Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins: These are repressor proteins that inhibit the activity of Auxin Response Factors.
- AUXIN RESPONSE FACTORS (ARFs): These are transcription factors that bind to auxin-responsive elements in the promoters of target genes to regulate their expression.

In the presence of auxin, the hormone binds to the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and Aux/IAA repressors. This leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of the repressors liberates the ARFs, allowing them to activate the transcription of auxin-responsive genes, which control processes like cell division, elongation, and differentiation.[3]

[Click to download full resolution via product page](#)

Hypothesized interaction with the auxin signaling pathway.

Potential Research Applications

Given its chemical structure, **3,5-Dichloropyridine-4-acetic acid** could be a valuable tool for:

- **Herbicide Discovery:** As a lead compound for the development of new herbicides with potentially novel modes of action or improved selectivity.
- **Plant Biology Research:** As a synthetic auxin analog to probe the intricacies of plant hormone signaling and its crosstalk with other pathways.^[4]
- **Drug Development:** Pyridine derivatives are prevalent in pharmaceuticals. While its direct application is unknown, it could serve as a building block for more complex molecules with therapeutic potential.

Conclusion

3,5-Dichloropyridine-4-acetic acid is a compound with significant potential in the fields of agrochemistry and plant biology due to its structural resemblance to synthetic auxins. While detailed experimental data on its synthesis and biological activity are limited in the public domain, this guide provides a scientifically grounded framework for its preparation and hypothesizes its likely mechanism of action. Further research is warranted to fully elucidate its properties and potential applications. Researchers are encouraged to use the proposed synthetic and analytical methods as a starting point for their investigations, with the necessary optimizations and safety considerations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dicationic Ionic Liquids of Herbicide 2,4-Dichlorophenoxyacetic Acid with Reduced Negative Effects on Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic Pathways of Hormones in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interplay between phytohormone signalling pathways in plant defence – other than salicylic acid and jasmonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the paradoxes of plant hormone signaling integration - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: 3,5-Dichloropyridine-4-acetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3034806#3-5-dichloropyridine-4-acetic-acid-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com